3-amino-N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 3-amino-N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0916753
InChI: InChI=1S/C20H21N3OS/c1-11-7-8-15(12(2)9-11)22-19(24)18-17(21)14-10-13-5-3-4-6-16(13)23-20(14)25-18/h7-10H,3-6,21H2,1-2H3,(H,22,24)
SMILES: CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCC4)N=C3S2)N)C
Molecular Formula: C20H21N3OS
Molecular Weight: 351.5 g/mol

3-amino-N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

CAS No.:

Cat. No.: VC0916753

Molecular Formula: C20H21N3OS

Molecular Weight: 351.5 g/mol

* For research use only. Not for human or veterinary use.

3-amino-N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide -

Specification

Molecular Formula C20H21N3OS
Molecular Weight 351.5 g/mol
IUPAC Name 3-amino-N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Standard InChI InChI=1S/C20H21N3OS/c1-11-7-8-15(12(2)9-11)22-19(24)18-17(21)14-10-13-5-3-4-6-16(13)23-20(14)25-18/h7-10H,3-6,21H2,1-2H3,(H,22,24)
Standard InChI Key PIFJUSXGXLZNTH-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCC4)N=C3S2)N)C
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator